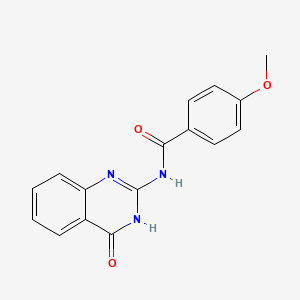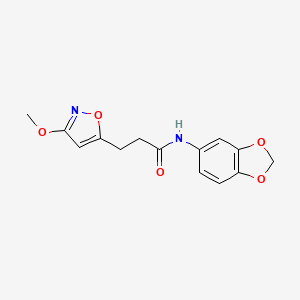![molecular formula C24H17N5O2 B11033564 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033564.png)
2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-3-cyanopyridine with various carbonyl compounds under specific conditions. One efficient method is the microwave-assisted synthesis, which uses 2-amino-nicotinonitriles and carbonyls in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous medium . This method is advantageous due to its high yield and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, including tyrosine kinase and extracellular regulated protein kinases . These interactions disrupt critical signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their therapeutic potential.
Pyrido[2,3-b]pyrazine-based compounds: These compounds are used in the development of fluorescent materials for high-performance organic light-emitting diodes (OLEDs).
Uniqueness
2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinases makes it a promising candidate for anticancer therapy.
Properties
Molecular Formula |
C24H17N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(4-phenoxyanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H17N5O2/c30-23-21-20(16-5-4-13-25-15-16)12-14-26-22(21)28-24(29-23)27-17-8-10-19(11-9-17)31-18-6-2-1-3-7-18/h1-15H,(H2,26,27,28,29,30) |
InChI Key |
HGOWZQBPRHEOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=NC=CC(=C4C(=O)N3)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Allyloxy)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11033486.png)
![8-(3-Chlorophenyl)-7-methyl-3-[(4-methylphenyl)sulfonyl]-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11033489.png)

![1-(7-Amino-2-methyl-5-phenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11033499.png)
![5-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033505.png)


![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11033537.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11033543.png)
![4-Amino-3,7,7-trimethyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033555.png)
![N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11033559.png)
![(2-chlorophenyl)(1-methyl-2-phenyl-1H-imidazo[2,1-a]isoindol-5-yl)methanone](/img/structure/B11033565.png)
![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033579.png)
